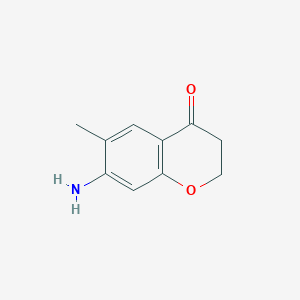

7-Amino-6-methylchroman-4-one

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

7-amino-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H11NO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3,11H2,1H3 |

InChI Key |

MLGVBSDLYJWRDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)OCCC2=O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Cyclization

The chroman-4-one scaffold is typically synthesized via a base-mediated aldol condensation between substituted 2-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael addition. For 6-methyl derivatives, 6-methyl-2-hydroxyacetophenone is reacted with pentanal or related aldehydes under microwave irradiation (160–170°C, 1 hour) in ethanol with diisopropylamine (DIPA) as the base. This method yields 6-methylchroman-4-ones in 17–88% efficiency, with electron-deficient acetophenones favoring higher yields.

-

Reactants : 6-Methyl-2-hydroxyacetophenone (1.2 mmol), pentanal (1.5 mmol)

-

Conditions : DIPA (2 equiv), ethanol, microwave irradiation at 170°C for 1 hour

-

Yield : 76% (6-methyl-2-pentylchroman-4-one)

-

Key Challenge : Electron-donating groups (e.g., methoxy) promote aldehyde self-condensation, reducing yields.

Introduction of the 7-Amino Group

Bromination at Position 7

Regioselective bromination of 6-methylchroman-4-one is achieved using pyridinium tribromide (Py·Br) in dichloromethane at 0°C, yielding 7-bromo-6-methylchroman-4-one as a cis-trans diastereomeric mixture (80:20 ratio). Computational studies confirm the cis-isomer’s stability due to reduced steric strain.

-

Reactant : 6-Methylchroman-4-one (1.0 mmol)

-

Reagent : Py·Br (1.2 mmol) in CHCl at 0°C for 2 hours

-

Yield : 78% (cis:trans = 80:20)

-

Purification : Column chromatography (hexane:EtOAc = 4:1)

Microwave-Assisted Amination

7-Bromo-6-methylchroman-4-one undergoes amination with aqueous ammonia or alkylamines under microwave conditions (170°C, 800 W, 4 hours) in acetonitrile, achieving 65–83% yields. This method avoids transition-metal catalysts, simplifying purification.

Catalytic Ullmann Coupling

Copper(I)-catalyzed coupling with benzophenone imine introduces a protected amino group, followed by acidic hydrolysis (HCl/EtOH, reflux) to yield the free amine. This method is effective but requires stringent anhydrous conditions.

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Reactants : 7-Bromo-6-methylchroman-4-one (1.0 mmol), benzophenone imine (1.5 mmol)

-

Conditions : KPO (2.0 equiv), DMSO, 110°C for 24 hours

-

Deprotection : 6 M HCl, ethanol, reflux for 6 hours

-

Overall Yield : 68%

Alternative Synthetic Routes

Direct Amination via Nitro Reduction

7-Nitro-6-methylchroman-4-one, synthesized by nitration (HNO/HSO, 0°C), is reduced using H/Pd-C (1 atm, 25°C) to yield the amine. This route suffers from over-reduction risks and moderate yields (50–60%).

Photochemical Cyclization

o-Hydroxyaryl enaminones undergo photochemical cyclization in ethanol under UV light (4 hours) to form 7-aminochromones, adaptable for 6-methyl derivatives.

-

Reactant : 6-Methyl-o-hydroxyaryl enaminone (0.3 mmol)

-

Solvent : Ethanol, UV irradiation (254 nm) for 4 hours

-

Yield : 72%

Comparative Analysis of Methods

Experimental Optimization Challenges

Chemical Reactions Analysis

Types of Reactions: 7-Amino-6-methylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted chromanone derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms due to its unique structural features that allow for various chemical transformations.

Biology

7-Amino-6-methylchroman-4-one exhibits significant biological activities, including:

- Antioxidant Activity : The compound acts as an effective scavenger of free radicals, thereby mitigating oxidative stress.

- Antimicrobial Properties : It has demonstrated activity against various pathogens, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.

Medicine

The therapeutic potential of this compound includes:

- Cancer Treatment : Various derivatives have shown promising anticancer activity against different cell lines. For instance, studies indicate that derivatives exhibit significant inhibition against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 3.86 µg/ml to 9.64 µg/ml .

| Compound | Target Cell Line | IC50 Value (µg/ml) | Inference |

|---|---|---|---|

| (E)-3-benzylidene derivatives | MDA-MB-231 | 7.56 ± 2.23 | Significant inhibition |

| (E)-3-(2′-methoxybenzylidene)-4-chromanone | HUVEC | 19 | High antiproliferative activity |

| 3-Benzylidene-chroman-4-one derivatives | K562 | ≤ 3.86 | Potent anticancer activity |

- Neurological Applications : Recent studies have explored its potential as a diagnostic agent for Alzheimer’s disease by targeting beta-amyloid plaques with high binding affinities (Ki values) .

Industry

In the cosmetic industry, this compound is incorporated into formulations due to its beneficial effects on skin and hair, attributed to its antioxidant properties.

Case Study 1: Anticancer Activity

A series of derivatives of this compound were evaluated for their anticancer properties across multiple cancer cell lines:

- Study Design : Various compounds were synthesized and tested against human breast cancer (MCF-7), lung carcinoma (A549), and neuroblastoma (SK-N-MC) using MTT assays.

- Results : Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 2.9 µM against MDA-MB-231 cells, indicating strong potential as anticancer agents .

Case Study 2: Alzheimer’s Disease Imaging

Research conducted by Ganand et al. synthesized derivatives aimed at imaging beta-amyloid plaques in Alzheimer’s disease:

Mechanism of Action

The mechanism of action of 7-Amino-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, cell cycle arrest, and inhibition of viral replication .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of 7-Amino-6-methylchroman-4-one and related compounds:

Key Differences and Implications

Substituent Position Effects: this compound vs. 7-Amino-4-methylcoumarin (1): The methyl group at C6 (chromanone) versus C4 (coumarin) alters ring strain and electronic distribution. Halogenated Derivatives (e.g., 7-Bromo-6-fluorochroman-4-one): Bromine and fluorine substituents enhance electrophilicity, making these compounds reactive in cross-coupling reactions. In contrast, the amino group in this compound could facilitate nucleophilic substitution or serve as a directing group in further functionalization .

Physicochemical Properties: Amino Group Impact: The amino group in this compound likely increases solubility in polar solvents compared to halogenated analogs (e.g., 6-Bromo-7-methylchroman-4-one). However, this may also render it prone to oxidation unless protected . Methyl Group Effects: The methyl group at C6 may enhance lipophilicity compared to 6-Amino-2-methyl-4H-chromen-4-one, which has a methyl group at C2. This could influence membrane permeability in drug design .

Synthetic Utility: 7-Amino-4-methylcoumarin (1) is synthesized via cyclocondensation of N-protected m-aminophenol with ethyl acetoacetate . A similar approach could be adapted for this compound by adjusting starting materials (e.g., using a substituted resorcinol derivative). Brominated analogs (e.g., 6-Bromo-7-methylchroman-4-one) are typically prepared via electrophilic aromatic substitution, whereas amino groups often require reduction of nitro precursors or Buchwald-Hartwig amination .

Biological Activity

7-Amino-6-methylchroman-4-one is a compound belonging to the chromanone family, which has garnered attention for its diverse biological activities. Research has indicated that derivatives of chromanones, including 7-amino derivatives, exhibit significant potential in medicinal chemistry due to their anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chroman backbone with an amino group at the 7-position and a methyl group at the 6-position, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of chromanone derivatives. For instance, a series of substituted chroman-4-one derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects against human cancer cells .

Table 1: Anticancer Activity of Chromanone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-Benzylidene-chroman-4-one | K562 | ≤ 3.86 |

| 6,7-Methylenedioxy-4-chromanone | MCF-7 | ≤ 9.3 |

| This compound | A549 (lung cancer) | 62.5 |

The compound's mechanism of action appears to involve apoptosis induction through various signaling pathways. In particular, studies have shown that it can modulate the expression of proteins involved in apoptosis, such as caspases and Bcl-2 family members .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. It has been observed to inhibit tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This suggests that the compound may be useful in treating conditions characterized by excessive inflammation .

Antiviral Activity

Research has indicated that certain chromanone derivatives possess antiviral properties. Specifically, studies have shown that these compounds can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1) in vitro . This antiviral activity is particularly relevant in the context of developing new therapeutic agents for viral infections.

Case Studies

- Study on Cytotoxic Properties : A study investigated the cytotoxic effects of various chromanone derivatives on human cancer cell lines, revealing significant activity against A549 cells with an IC50 value of 62.5 µM for this compound. The research highlighted the compound's potential as an anticancer agent through apoptosis induction .

- Immunomodulatory Effects : Another study focused on the immunomodulatory effects of related compounds, showing that modifications at position 7 in the structure influenced biological activity significantly. Compounds with lipophilic chains exhibited stronger immunosuppressive properties, which could be beneficial in autoimmune disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.